1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Description
1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 3-methoxyquinoxalin-2-yl group and a 4-methylphenyl moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antiviral properties, while the piperidine-carboxamide scaffold enhances bioavailability and target binding affinity .
Properties
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNPLWUAIAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Coupling Reaction: The final step involves the coupling of the methoxyquinoxaline derivative with the piperidine-4-carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoxaline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can interact with nucleic acids or proteins, leading to modulation of biological pathways. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Target Compound :
- Substituent Differences: The target compound replaces the oxazole-aryl moiety with a methoxyquinoxaline group, which introduces a bicyclic aromatic system. This likely enhances π-π stacking interactions in biological targets compared to monocyclic aryloxazole derivatives .
Analogues with Naphthalenyl and Benzyl Substituents
highlights piperidine-4-carboxamides with naphthalenyl and benzyl groups, synthesized via amine coupling:
| Compound | Key Features | Analytical Validation |
|---|---|---|
| (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) | Chiral naphthalenyl-ethyl group | 1H NMR, TOF ES+ MS, HPLC |
| N-((R)-2-Methoxy-1-phenylethyl)-1-((R)-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2d) | Methoxy-phenylethyl substituent | 1H NMR, HPLC |
| (R)-N-(4-Ethylbenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (3a) | Ethylbenzyl group | 1H NMR, HRMS |
Comparison with Target Compound :
- Aromatic Systems: The target compound’s 3-methoxyquinoxaline group provides a planar, electron-rich heterocycle, contrasting with the bulky naphthalenyl groups in . This difference may influence solubility and target selectivity .
- Stereochemical Complexity : Compounds in emphasize chiral centers (e.g., R-configuration), whereas the target compound’s stereochemistry is unspecified in the provided data .
Analogues with Sulfonyl and Methoxy Substituents
and describe sulfonyl-modified piperidine-4-carboxamides:
| Compound | Molecular Formula | ChemSpider ID | Key Feature |
|---|---|---|---|
| 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(1-methoxy-2-propanyl)piperidine-4-carboxamide | C19H28N2O5S | 876888-74-3 | Sulfonyl group, methoxypropanyl |
| 1-(2-phenylethenesulfonyl)-N-({2-[(piperidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide | C19H19F2N3O2 | Not provided | Styrenesulfonyl group |
Comparison with Target Compound :
Analogues with Heterocyclic Extensions
includes a compound with an imidazo-thiadiazole ring:
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| 1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperidine-4-carboxamide | C27H26N6O2S | Imidazo-thiadiazole, 4-methylphenyl |
Comparison with Target Compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
